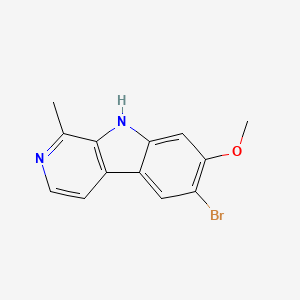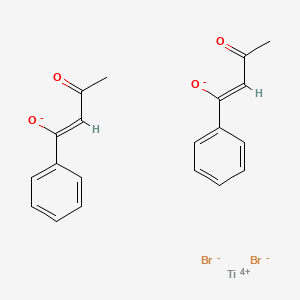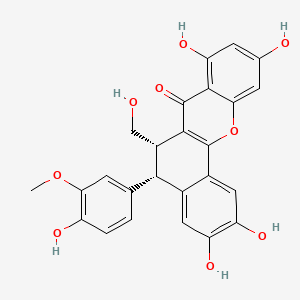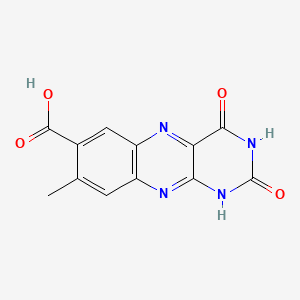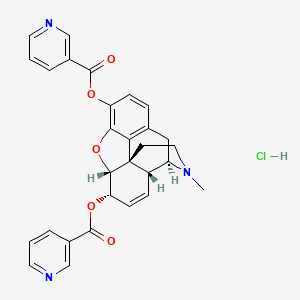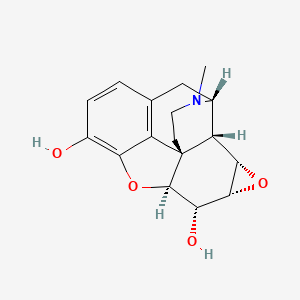![molecular formula C59H102O6 B1242797 TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3]](/img/structure/B1242797.png)
TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3] is a triglyceride.
Scientific Research Applications
Molecular Characterization and Anti-inflammatory Activity
Research has revealed the molecular characterization and anti-inflammatory activity of compounds like TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3]. The study conducted on the marine microalga Isochrysis galbana, which is rich in polyunsaturated fatty acids (PUFAs), found that the microalga's biomass contained glycosylglycerides and glycosylceramides with highly unsaturated acyl chains. These compounds, including triacylglycerol (TG) species, demonstrated significant anti-inflammatory activity, highlighting their potential in medical and nutritional applications (de los Reyes et al., 2016).
Role in Biosynthesis and Pheromone Production
Another study explored the biosynthesis of specific triacylglycerol (TG) compounds in the context of pheromone production in moths. The research investigated the winter moth Erannis bajaria and found that the moth utilizes certain TG compounds, including those with structures similar to TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3], in its pheromone blend. This study contributes to the understanding of insect communication and could have implications in pest management (Goller et al., 2007).
Analytical Methods in Lipid Research
Triacylglycerols like TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3] are often subjects of advanced analytical methods in lipid research. For instance, a study developed new methods for the precise analysis of individual triacylglycerol species in various biological samples. This research is crucial for understanding lipid functions in diseases and could aid in the development of targeted therapies (Guan et al., 2017).
Implications in Toxicology
In toxicology studies, the role of specific TG species, including those similar to TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3], has been examined to understand the metabolic impact of toxins like arsenic. Such studies help in identifying biomarkers for arsenic exposure and can contribute to the development of treatment and prevention strategies for arsenicosis (Wang et al., 2014).
properties
Product Name |
TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3] |
|---|---|
Molecular Formula |
C59H102O6 |
Molecular Weight |
907.4 g/mol |
IUPAC Name |
[(2S)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16-21,25-28,30-31,56H,4-15,22-24,29,32-55H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,30-26-,31-27-/t56-/m1/s1 |
InChI Key |
ZTNDRFCABXFVMY-WJTCTALZSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



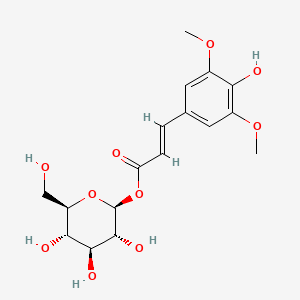
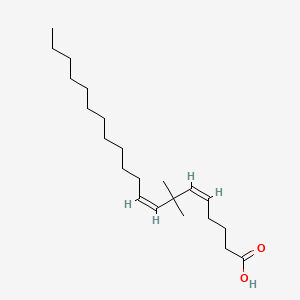
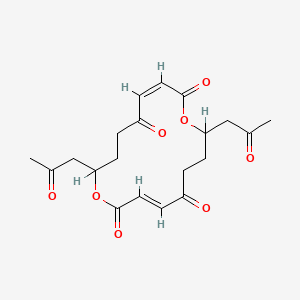
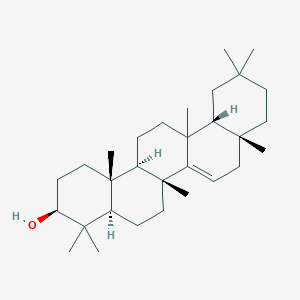
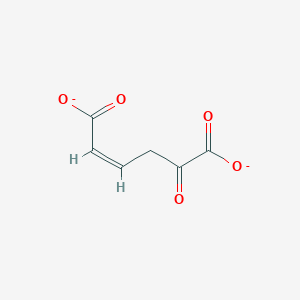
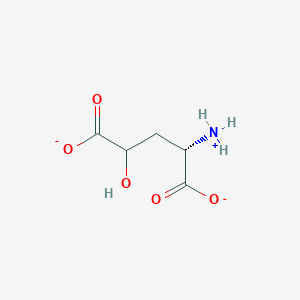
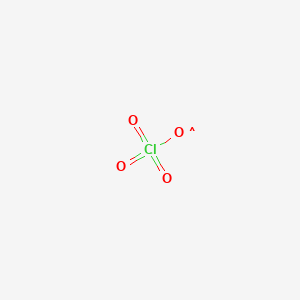
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
